N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide
Description
The compound N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide is a heterocyclic hybrid featuring:
- A 1,2,4-triazole core substituted with a phenyl group at position 2.
- A thioether bridge at position 5, connecting to a 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl moiety.
- A 4-butoxybenzamide group linked via a methylene group at position 2.
This structure integrates pharmacophoric elements known for diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibition properties.
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6O3S2/c1-2-3-17-38-22-15-13-20(14-16-22)27(37)30-18-25-33-34-29(35(25)21-9-5-4-6-10-21)39-19-26(36)32-28-31-23-11-7-8-12-24(23)40-28/h4-16H,2-3,17-19H2,1H3,(H,30,37)(H,31,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXHMJARKMAACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties, suggesting that this compound might also target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes.
Mode of Action
Compounds with similar structures have been found to inhibit cox enzymes, which are key players in the inflammatory response. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By inhibiting these enzymes, the compound could potentially reduce the production of prostaglandins, thereby alleviating inflammation.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential role as a COX inhibitor. By inhibiting COX enzymes, it could reduce the production of prostaglandins, thereby affecting the biochemical pathways involved in inflammation.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, assuming that it acts as a COX inhibitor. This could potentially alleviate symptoms in conditions characterized by inflammation.
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide is a complex organic compound notable for its diverse biological activities. The compound's structure features several functional groups, including a benzo[d]thiazole moiety and a triazole ring, which are known to enhance its bioactivity against various pathogens and potentially other therapeutic targets.
Chemical Structure and Properties
The molecular formula of this compound is C29H29N7O6S3, with a molecular weight of approximately 667.77 g/mol. Its intricate structure suggests versatility in interactions with biological targets, making it a candidate for further research in drug development.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, particularly:
- Antimicrobial Properties : The presence of the benzo[d]thiazole and triazole moieties suggests potential antimicrobial effects. These functional groups are often associated with enhanced bioactivity against various pathogens.
- Anticancer Activity : Research has shown that similar compounds can inhibit the proliferation of cancer cells. For instance, derivatives containing thiazole and triazole rings have demonstrated cytotoxic effects against various cancer cell lines .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, thiazole derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of neurodegenerative diseases like Alzheimer's .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of benzothiazole derivatives, N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were tested against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results indicated strong selectivity against both cell lines with significant cytotoxicity observed (IC50 values less than those of reference drugs) .
Case Study 2: Enzyme Inhibition
A series of thiazole-based compounds were synthesized and evaluated for their inhibitory effects on AChE and BuChE. One compound demonstrated an IC50 value of 0.57 µM against AChE, indicating potent inhibition that could be beneficial in treating Alzheimer's disease .
Table of Biological Activities
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with several synthesized derivatives reported in the literature. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Features of Comparable Compounds
Key Observations :
- Triazole vs.
- Substituent Effects : The butoxy group in the target compound increases lipophilicity (logP) compared to ester or sulfonyl groups in analogs (e.g., 8c, 7–9), which may enhance bioavailability .
- Bioisosteric Replacements : Replacing benzothiazole with benzofuran (as in 10a–e) alters electronic properties but retains similar steric bulk .
Pharmacological and Functional Comparisons
Table 2: Bioactivity and Physicochemical Properties
Key Observations :
- Anticancer Activity : Thiadiazole and thiazole derivatives (e.g., 7b, 11) show potent activity against HepG-2 cells, suggesting the target compound’s triazole-thioether scaffold may also hold promise .
Key Observations :
- Reaction Efficiency : S-alkylation (e.g., 10a–e) typically achieves 70–85% yields, comparable to cyclization methods for thiadiazoles (80%) .
- Stability : The target compound’s thioether linkage may offer superior hydrolytic stability compared to ester-containing analogs (e.g., 8c) .
Structure-Activity Relationship (SAR) Insights
- Benzothiazole vs. Benzofuran : Benzothiazole’s electron-deficient aromatic system may enhance π-π stacking with target proteins compared to benzofuran .
- Butoxy Group : The butoxy chain likely improves membrane permeability over shorter alkoxy chains (e.g., methoxy in ) .
- Thioether Bridge : The -S-CH2- linkage balances flexibility and stability, contrasting with rigid sulfonyl groups in .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Begin with the preparation of the benzothiazole-2-amine core via condensation of 2-aminobenzenethiol with chloroacetyl derivatives under reflux in dry acetone (as described for analogous compounds in and ).
- Step 2 : Introduce the thioether linkage by reacting the benzothiazole intermediate with a mercapto-triazole derivative using anhydrous potassium carbonate as a base (see , Scheme 1).
- Step 3 : Optimize reaction time and temperature via statistical experimental design (e.g., factorial design) to maximize yield, referencing methods in for minimizing trial-and-error approaches.
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (ethanol/water mixtures, ).
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
- Methodology :
- Spectroscopy : Use -NMR and -NMR to confirm substitution patterns, especially for the benzothiazole and triazole moieties. IR spectroscopy can validate carbonyl (C=O) and thioether (C-S) groups (similar to methods in ).
- Computational Analysis : Perform Density Functional Theory (DFT) calculations to map electron density distributions and predict reactive sites (as applied to benzoxazole derivatives in ).
- Key Considerations : Cross-validate computational results with experimental data (e.g., X-ray crystallography if available).
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Methodology :
- In vitro Testing : Screen for anticancer activity using cell viability assays (e.g., MTT) against cancer cell lines, referencing protocols for benzothiazole derivatives in .
- Target Identification : Use molecular docking to predict interactions with enzymes like kinases or proteases ( ).
- Key Considerations : Include positive controls (e.g., cisplatin for anticancer assays) and validate results across multiple cell lines.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodology :
- Step 1 : Assess bioavailability via pharmacokinetic studies (e.g., plasma stability, metabolic profiling using LC-MS).
- Step 2 : Use cheminformatics tools to correlate structural features (e.g., logP, polar surface area) with observed discrepancies (see for data-driven approaches).
- Step 3 : Apply hybrid QSAR-MD (Quantitative Structure-Activity Relationship-Molecular Dynamics) models to refine activity predictions ( ).
- Key Considerations : Address species-specific metabolic differences and formulation stability (e.g., solubility enhancers).
Q. What strategies can improve the selectivity of this compound for its intended molecular target?
- Methodology :
- Step 1 : Perform fragment-based drug design (FBDD) to identify critical binding motifs. Modify the triazole or butoxybenzamide groups to reduce off-target interactions ().
- Step 2 : Use free-energy perturbation (FEP) simulations to predict binding affinity changes upon structural modifications ( ).
- Step 3 : Validate selectivity via kinase profiling panels or proteome-wide affinity assays.
- Key Considerations : Balance lipophilicity (e.g., logP) to avoid nonspecific membrane interactions.
Q. How can AI-driven platforms accelerate the optimization of reaction pathways for large-scale synthesis?
- Methodology :
- Step 1 : Integrate reaction data into AI tools (e.g., COMSOL Multiphysics with machine learning modules) to simulate and predict optimal conditions ( ).
- Step 2 : Apply robotic automation for high-throughput experimentation, guided by AI-generated parameters ( ).
- Step 3 : Use quantum chemical calculations (e.g., transition state modeling) to troubleshoot bottlenecks ().
- Key Considerations : Validate AI predictions with small-scale pilot reactions before scaling.
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in the synthesis of this compound?
- Methodology :
- Step 1 : Implement Quality by Design (QbD) principles, defining critical quality attributes (CQAs) for intermediates and final product ().
- Step 2 : Use multivariate analysis (e.g., PCA) to identify root causes (e.g., impurity profiles, solvent traces).
- Step 3 : Standardize purification protocols (e.g., column chromatography gradients) and document deviations rigorously.
- Key Considerations : Establish a reference batch for comparative analytics (e.g., NMR, HPLC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
